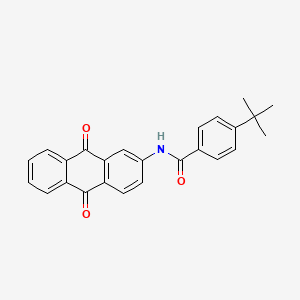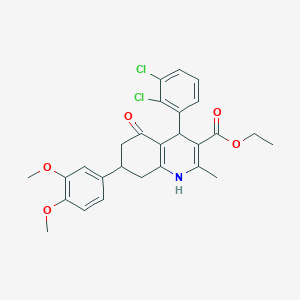
4-tert-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butil-N-(9,10-dioxo-9,10-dihidroantracen-2-il)benzamida es un compuesto orgánico que pertenece a la clase de benzamidas. Este compuesto se caracteriza por la presencia de un grupo tert-butil unido a la parte benzamida y un grupo 9,10-dioxo-9,10-dihidroantraceno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-tert-butil-N-(9,10-dioxo-9,10-dihidroantracen-2-il)benzamida se puede lograr mediante la reacción de cloruro de 4-tert-butilbenzoílo con 9,10-dioxo-9,10-dihidroantraceno-2-amina. La reacción generalmente ocurre en condiciones estándar de formación de amida, que incluyen el uso de una base como trietilamina para neutralizar el subproducto ácido clorhídrico. La reacción se lleva a cabo en un solvente orgánico como diclorometano a temperatura ambiente.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general incluiría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-tert-butil-N-(9,10-dioxo-9,10-dihidroantracen-2-il)benzamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir los grupos carbonilo en alcoholes u otras formas reducidas.
Sustitución: El grupo tert-butil u otros sustituyentes se pueden reemplazar con diferentes grupos funcionales mediante reacciones de sustitución nucleofílica o electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan típicamente agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden usar reactivos como halógenos (cloro, bromo) o nucleófilos (aminas, tioles) en condiciones apropiadas.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción podría producir alcoholes. Las reacciones de sustitución pueden introducir una variedad de grupos funcionales, lo que lleva a una diversa gama de derivados.
Aplicaciones Científicas De Investigación
4-tert-butil-N-(9,10-dioxo-9,10-dihidroantracen-2-il)benzamida tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza en el estudio de la síntesis orgánica, particularmente en el desarrollo de nuevas metodologías sintéticas y la exploración de mecanismos de reacción.
Biología: Se puede utilizar como una sonda o ligando en estudios bioquímicos para investigar interacciones proteína-ligando o actividad enzimática.
Industria: El compuesto se puede utilizar en la producción de materiales avanzados, como polímeros o revestimientos, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de 4-tert-butil-N-(9,10-dioxo-9,10-dihidroantracen-2-il)benzamida involucra su interacción con objetivos moleculares específicos. La estructura del compuesto le permite unirse a ciertas proteínas o enzimas, inhibiendo potencialmente su actividad o alterando su función. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos, pero los mecanismos comunes incluyen la unión a sitios activos o sitios alostéricos en las enzimas, lo que lleva a cambios en su actividad catalítica.
Comparación Con Compuestos Similares
Compuestos Similares
N-(9,10-dioxo-9,10-dihidroantracen-1-il)-2-metilbenzamida: Este compuesto es similar en estructura pero tiene un grupo metilo en lugar de un grupo tert-butil.
4-tert-butil-2,6-dimetil-3,5-dinitroacetofenona: Otro compuesto con un grupo tert-butil y estructura aromática similar.
Singularidad
4-tert-butil-N-(9,10-dioxo-9,10-dihidroantracen-2-il)benzamida es única debido a la combinación de su grupo tert-butil y la parte 9,10-dioxo-9,10-dihidroantraceno. Esta estructura única confiere propiedades químicas y físicas específicas, lo que la hace valiosa para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C25H21NO3 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(9,10-dioxoanthracen-2-yl)benzamide |
InChI |
InChI=1S/C25H21NO3/c1-25(2,3)16-10-8-15(9-11-16)24(29)26-17-12-13-20-21(14-17)23(28)19-7-5-4-6-18(19)22(20)27/h4-14H,1-3H3,(H,26,29) |
Clave InChI |
MRJOYQWTZIDWEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640145.png)
![methyl (4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11640150.png)

![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640161.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640179.png)
![4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640183.png)
![Ethyl 5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11640190.png)

![9-methyl-2-(methylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640193.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11640202.png)
![3-chloro-N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11640214.png)
![(1S,2R,6R,9R)-N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11640219.png)
![4-{5-[(Z)-(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11640229.png)
![2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11640235.png)
